N-methyl-2-[(4-methylpyrimidin-2-yl)sulfanyl]-3-oxobutanamide
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Overview
Description
N-methyl-2-[(4-methylpyrimidin-2-yl)sulfanyl]-3-oxobutanamide is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring, a sulfur atom, and a butanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[(4-methylpyrimidin-2-yl)sulfanyl]-3-oxobutanamide typically involves multiple steps. One common method includes the reaction of 4-methylpyrimidine-2-thiol with N-methyl-3-oxobutanamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-[(4-methylpyrimidin-2-yl)sulfanyl]-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butanamide moiety can be reduced to form alcohols.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
N-methyl-2-[(4-methylpyrimidin-2-yl)sulfanyl]-3-oxobutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-2-[(4-methylpyrimidin-2-yl)sulfanyl]-3-oxobutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The sulfur atom and the pyrimidine ring play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-(4-methylpiperidin-1-yl)ethanamine
- N-(4-methylpyrimidin-2-yl)-N’-2-(nitrophenylsulfonyl)urea
- 2-thio-containing pyrimidines
Uniqueness
N-methyl-2-[(4-methylpyrimidin-2-yl)sulfanyl]-3-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfur-containing moiety and pyrimidine ring make it particularly interesting for various applications, setting it apart from other similar compounds .
Properties
Molecular Formula |
C10H13N3O2S |
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Molecular Weight |
239.30 g/mol |
IUPAC Name |
N-methyl-2-(4-methylpyrimidin-2-yl)sulfanyl-3-oxobutanamide |
InChI |
InChI=1S/C10H13N3O2S/c1-6-4-5-12-10(13-6)16-8(7(2)14)9(15)11-3/h4-5,8H,1-3H3,(H,11,15) |
InChI Key |
HTDRBRIWDNWUFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)SC(C(=O)C)C(=O)NC |
Origin of Product |
United States |
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